molecular formula C17H16ClN5O2 B11339046 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B11339046
M. Wt: 357.8 g/mol
InChI Key: YCBHMJRZPOLPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Trityl losartan: is a chemical compound with the molecular formula and CAS number . It serves as an intermediate in chemical synthesis.

  • Its systematic name is 2-butyl-4-chloro-4,5-dihydro-5-hydroxymethyl-1-[2’-(2-triphenylmethyl-1,2,3,4-2H-tetrazol-5-yl)-1,1’-biphenyl-4-methyl]-1H-imidazole .
  • Trityl losartan is commonly used in pharmaceutical research and industrial processes.
  • Preparation Methods

    • The synthetic route to trityl losartan involves several steps. One common method starts with the reaction of 4-chloro-3,5-dimethylphenol with 2-bromobutyric acid to form the corresponding ester.
    • Next, the ester undergoes a nucleophilic substitution reaction with 1H-tetrazole to yield the desired compound.
    • Industrial production methods may vary, but they typically follow similar principles.
  • Chemical Reactions Analysis

    • Trityl losartan can participate in various reactions, including oxidation, reduction, and substitution.
    • Common reagents include bromine, tetrazole, and base catalysts.
    • Major products formed during these reactions include intermediates for further synthesis.
  • Scientific Research Applications

      Chemistry: Trityl losartan serves as a building block for designing new pharmaceutical compounds.

      Biology: Researchers study its interactions with biological targets, such as receptors or enzymes.

      Medicine: Losartan derivatives may have potential therapeutic applications.

      Industry: Its use extends to the synthesis of other valuable molecules.

  • Mechanism of Action

    • Trityl losartan likely exerts its effects through interactions with angiotensin II receptors (AT1 receptors).
    • By blocking these receptors, it modulates blood pressure and cardiovascular function.
  • Comparison with Similar Compounds

    • Trityl losartan stands out due to its unique structure, combining a tetrazole ring, biphenyl, and imidazole.
    • Similar compounds include losartan (without the trityl group) and related angiotensin receptor blockers.

    Remember that trityl losartan plays a crucial role in drug development and chemical research.

    Properties

    Molecular Formula

    C17H16ClN5O2

    Molecular Weight

    357.8 g/mol

    IUPAC Name

    2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(tetrazol-1-yl)phenyl]acetamide

    InChI

    InChI=1S/C17H16ClN5O2/c1-11-7-15(8-12(2)17(11)18)25-9-16(24)20-13-3-5-14(6-4-13)23-10-19-21-22-23/h3-8,10H,9H2,1-2H3,(H,20,24)

    InChI Key

    YCBHMJRZPOLPKU-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)N3C=NN=N3

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.